N-[5,7-Dimethyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide N-[5,7-Dimethyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1008693-85-3
VCID: VC0368171
InChI: InChI=1S/C21H24N2O3/c1-14-12-15(2)20-18(13-14)19(22-16(3)24)21(25)23(20)10-7-11-26-17-8-5-4-6-9-17/h4-6,8-9,12-13,19H,7,10-11H2,1-3H3,(H,22,24)
SMILES: CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)NC(=O)C)C
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4g/mol

N-[5,7-Dimethyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide

CAS No.: 1008693-85-3

Main Products

VCID: VC0368171

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4g/mol

N-[5,7-Dimethyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide - 1008693-85-3

CAS No. 1008693-85-3
Product Name N-[5,7-Dimethyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Molecular Formula C21H24N2O3
Molecular Weight 352.4g/mol
IUPAC Name N-[5,7-dimethyl-2-oxo-1-(3-phenoxypropyl)-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C21H24N2O3/c1-14-12-15(2)20-18(13-14)19(22-16(3)24)21(25)23(20)10-7-11-26-17-8-5-4-6-9-17/h4-6,8-9,12-13,19H,7,10-11H2,1-3H3,(H,22,24)
Standard InChIKey WGMZZEKAPYXBLM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)NC(=O)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)NC(=O)C)C
PubChem Compound 17524294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator